molecular formula C26H40N2O5 B1245825 Haliclamide

Haliclamide

Cat. No. B1245825
M. Wt: 460.6 g/mol
InChI Key: SGJNUKUCBPFPJZ-RGDLAARNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haliclamide is a natural product found in Haliclona with data available.

Scientific Research Applications

Synthesis and Antiproliferative Activity

Haliclamide has been synthesized based on macrocyclization by ring-closing olefin metathesis. This process enabled the determination of the previously unassigned stereocenters at C9 and C20 of haliclamide, confirming its absolute configuration as 2S, 9S, 14R, 20S. The synthesized haliclamide demonstrated antiproliferative activity against several human cancer cell lines, although its effectiveness was found to be in the high μM range. It did not show significant antifungal or antibiotic activity (Pfeiffer et al., 2013).

Isolation and Cytotoxicity

Haliclamide was originally isolated from the Vanuatu marine sponge Haliclona sp. It is a unique 16-membered cyclic depsipeptide featuring two residues never previously isolated from natural sources: 5-hydroxy-octanoic acid (HOA) and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). Haliclamide exhibited notable cytotoxicity against human bronchopulmonary non-small-cell-lung carcinoma cell lines with an IC50 value of 4.0 μg/mL (Randazzo, Debitus, Gomez‐Paloma, 2001).

Stereoselective Synthesis Approach

A stereoselective synthesis of haliclamide was developed, showcasing a methodology involving various chemical reactions such as MacMillan cross aldol, Mitsunobu inversion, and Steglich esterification. This method highlights the potential for creating haliclamide in a controlled and efficient manner, suitable for further scientific exploration (Gahalawat, Pandey, 2016).

properties

Product Name

Haliclamide

Molecular Formula

C26H40N2O5

Molecular Weight

460.6 g/mol

IUPAC Name

(3S,10R)-3-benzyl-10-(hydroxymethyl)-4,6-dimethyl-16-propyl-1-oxa-4,11-diazacyclohexadecane-2,5,12-trione

InChI

InChI=1S/C26H40N2O5/c1-4-10-22-15-9-16-24(30)27-21(18-29)14-8-11-19(2)25(31)28(3)23(26(32)33-22)17-20-12-6-5-7-13-20/h5-7,12-13,19,21-23,29H,4,8-11,14-18H2,1-3H3,(H,27,30)/t19?,21-,22?,23+/m1/s1

InChI Key

SGJNUKUCBPFPJZ-RGDLAARNSA-N

Isomeric SMILES

CCCC1CCCC(=O)N[C@H](CCCC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C)CO

Canonical SMILES

CCCC1CCCC(=O)NC(CCCC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C)CO

synonyms

haliclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haliclamide
Reactant of Route 2
Haliclamide
Reactant of Route 3
Haliclamide
Reactant of Route 4
Haliclamide
Reactant of Route 5
Haliclamide
Reactant of Route 6
Haliclamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.